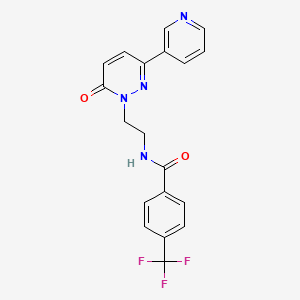
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C20H17F3N4O3
Molecular Weight: 418.4 g/mol
CAS Number: 1105246-06-7
The compound features a pyridazine core, a trifluoromethyl group, and a benzamide moiety, which contribute to its unique biological activity. The structural complexity allows for diverse chemical interactions, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes or receptors, potentially modulating their activity. The presence of the pyridazine ring is crucial for binding to enzyme active sites, while the trifluoromethyl group may enhance the compound's pharmacokinetic properties.
Cytotoxicity Studies
In vitro cytotoxicity assessments have been conducted on structurally related compounds. Notably, several derivatives were evaluated on HEK-293 (human embryonic kidney) cells and exhibited low toxicity, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been performed on similar compounds, revealing that modifications to the pyridazine core and substituents significantly affect biological activity. For example, the introduction of various functional groups has been shown to enhance potency against targeted pathogens while maintaining low cytotoxicity .
Data Table: Biological Activity Comparison
| Compound Name | Structure Features | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | Pyridazine core, trifluoromethyl group | Potential enzyme inhibitor | N/A | Complex substitution pattern |
| Compound 6a | Pyridine derivative | Anti-tubercular | 1.35 | Significant activity against M. tuberculosis |
| Compound 6e | Pyridine derivative | Anti-tubercular | 2.18 | Low cytotoxicity on HEK-293 cells |
Case Studies
- Anti-Tubercular Activity : A series of novel benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, five compounds demonstrated significant anti-tubercular activity with IC50 values indicating their potential as effective treatments .
- Cytotoxicity Evaluation : In a study focusing on the cytotoxic effects of pyridazine derivatives, several compounds showed promising results with low toxicity levels in human cell lines, suggesting their safety for therapeutic use .
特性
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)15-5-3-13(4-6-15)18(28)24-10-11-26-17(27)8-7-16(25-26)14-2-1-9-23-12-14/h1-9,12H,10-11H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEOROPEDKSLOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














